molecular formula C18H20ClFN2O3 B4981914 1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane

1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane

Cat. No.: B4981914
M. Wt: 366.8 g/mol
InChI Key: ZZSOSBWKCOTBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the azocane family of compounds, which have been shown to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of 1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane in lab experiments is its potent anticancer activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on 1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane. One area of interest is in the development of new drugs for the treatment of cancer. Another area of interest is in the study of its mechanism of action, which could lead to the development of more effective drugs. Additionally, research could be conducted on the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
This compound is a chemical compound that has shown promise in scientific research for its potent anticancer activity. Its mechanism of action is not fully understood, but it is believed to work by inducing apoptosis in cancer cells. There are several future directions for research on this compound, including the development of new drugs for the treatment of cancer and the study of its mechanism of action.

Synthesis Methods

The synthesis of 1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane involves several steps, including the reaction of 2-chloro-4-fluorophenol with formaldehyde to form a benzoxazole intermediate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the oxazoline intermediate. The final step involves the reaction of the oxazoline intermediate with phosgene to form the desired product.

Scientific Research Applications

1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anticancer activity, particularly against breast cancer cells.

Properties

IUPAC Name

azocan-1-yl-[2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3/c19-14-10-13(20)6-7-16(14)24-12-17-21-15(11-25-17)18(23)22-8-4-2-1-3-5-9-22/h6-7,10-11H,1-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSOSBWKCOTBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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